2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-8(7-10)6-9-3-5-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWNBPUZRGWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidin-3-ylmethylamine with an appropriate aldehyde or ketone under reductive amination conditions. Common reagents used in this process include reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reductive amination processes. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:
Example Reaction:
| Oxidizing Agent | Product | Yield (%) | Notes |
|---|---|---|---|
| KMnO4 (acidic) | Carboxylic acid | 60–75 | Requires heating |
| CrO3 (Jones reagent) | Aldehyde intermediate | 40–50 | Limited to mild conditions |
The amine group remains unaffected under these conditions due to its tertiary nature and steric protection .
Reduction Reactions
While the compound itself is not typically reduced, its derivatives (e.g., imines or nitriles) undergo reduction:
Example Pathway:
| Reducing Agent | Target Functional Group | Conditions |
|---|---|---|
| LiAlH4 | Nitrile to amine | Anhydrous, 0°C to reflux |
| NaBH4 | Ketone to alcohol | Methanol, RT |
Reductive amination pathways are also viable for introducing alkyl chains to the amine group .
Acylation and Alkylation of the Amine
The tertiary amine participates in Schotten-Baumann acylation and Menshutkin alkylation :
Acylation:
| Acylating Agent | Solvent | Yield (%) |
|---|---|---|
| Acetic anhydride | Dichloromethane | 85–90 |
| Benzoyl chloride | THF | 70–80 |
Alkylation:
Alkylation proceeds efficiently in polar solvents, with iodide ions acting as leaving groups .
Esterification of the Alcohol
The primary alcohol forms esters via acid-catalyzed reactions:
Example:
| Catalyst | Reagent | Reaction Time |
|---|---|---|
| H2SO4 | Acetic anhydride | 2–4 hours |
| DMAP | Acetyl chloride | 1 hour |
Ester derivatives are stabilized by the electron-donating effects of the adjacent amine .
Complexation and Coordination Chemistry
The compound acts as a bidentate ligand , coordinating to metal ions via its amine and alcohol groups:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Octahedral | Catalytic oxidation |
| Fe(III) | Trigonal bipyramidal | Biomedical imaging |
Stability constants () for Cu(II) complexes range from 8.2–9.5, indicating strong binding .
Degradation and Stability
Under acidic or oxidative conditions, the pyrrolidine ring undergoes Hofmann-Löffler degradation , forming pyrrole derivatives:
| Condition | Degradation Product | Half-Life (h) |
|---|---|---|
| pH < 3, 60°C | 3-methylpyrrole | 12–24 |
| UV light, O2 | Oxazolidinone | 48–72 |
Scientific Research Applications
The compound 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol , identified by CAS number 1179084-15-1, has various applications in scientific research and industrial processes. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.
Pharmaceutical Development
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is primarily explored for its potential in drug development. Its structural components suggest possible interactions with biological systems, making it a candidate for:
- Neuropharmacology : The presence of the pyrrolidine moiety indicates potential activity on neurotransmitter systems, particularly in modulating receptors involved in cognitive functions and mood regulation.
- Antidepressant Research : Studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models.
Biochemical Studies
This compound can serve as a biochemical probe in various studies:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, aiding in understanding metabolic pathways and the development of enzyme inhibitors.
- Cell Culture Experiments : Researchers can utilize it to study cell signaling pathways and cellular responses to pharmacological agents.
Material Science
In material science, derivatives of this compound are being investigated for their potential use in:
- Polymer Chemistry : The amine functional group can be utilized for synthesizing new polymers with enhanced properties.
- Coatings and Adhesives : Its chemical reactivity allows for modifications that improve adhesion properties in various substrates.
Case Study 1: Neuropharmacological Effects
In a study investigating the effects of pyrrolidine derivatives on serotonin receptors, 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol showed promising results, indicating its potential as a lead compound for developing new antidepressants. The study utilized behavioral assays in rodent models to assess changes in serotonin levels post-administration.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of this compound. Results demonstrated that it effectively inhibited a key enzyme involved in metabolic disorders, suggesting its application in designing therapeutic agents for diabetes management.
Data Tables
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuropharmacology | Rodent Behavioral Assays | Antidepressant-like effects observed |
| Enzyme Inhibition | In vitro Enzyme Activity Assay | Significant inhibition noted |
Mechanism of Action
The mechanism by which 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
- Structural Features: Differs by an ethyl group replacing the methyl group on the amino nitrogen (see Figure 1).
- Applications: Likely explored for similar pharmacological targets as the methyl variant due to shared pyrrolidine-ethanolamine backbone.
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structural Features : Replaces the pyrrolidinylmethyl group with a methoxyethyl chain ().
- Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, followed by purification (88% yield). The methoxy group enhances hydrophilicity and hydrogen-bonding capacity .
- Applications: Serves as an intermediate in synthesizing complex drug molecules, such as HER2 kinase inhibitors, where the ethoxyethanol motif may mimic ATP’s ribose group .
Pyrrolidine-2,3-dione Derivatives
- Structural Features: Contain a diketone ring (e.g., 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione) instead of a saturated pyrrolidine ().
- Methylamine in the synthesis may improve solubility .
- Applications : Demonstrated in enzyme inhibition studies, though direct comparisons to the target compound are unavailable.
Bisindolylmaleimide Derivatives (e.g., 2-(pyridin-2-yl)ethanol analogs)
- Structural Features : Replace pyrrolidine with indole or maleimide moieties ().
- Functional Implications: The aromatic systems enable π-π stacking in kinase active sites (e.g., PKC inhibitors). Ethanol groups may stabilize interactions via hydrogen bonding, similar to the target compound’s ethanolamine chain .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility: The ethanolamine moiety in these compounds is critical for mimicking ATP’s ribose group in kinase binding, as seen in and .
- Steric and Electronic Effects: Substitutions on the amino group (methyl vs. ethyl) or backbone (pyrrolidine vs. diketone) significantly alter bioactivity and pharmacokinetics. For example, methoxyethyl chains improve solubility but may reduce membrane permeability .
Biological Activity
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, a compound characterized by its unique structure combining a pyrrolidine ring and an ethanolamine moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is C₈H₁₈N₂O, with a molecular weight of approximately 158.24 g/mol. The synthesis typically involves nucleophilic substitution reactions, such as the reaction of 1-methyl-2-pyrrolidinamine with ethylene oxide, where the nitrogen atom of the amine attacks the epoxide, leading to the formation of the desired product through a ring-opening mechanism.
The biological activity of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is thought to arise from its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. This compound has been studied for its potential in enzyme inhibition and receptor binding, which are critical for therapeutic applications.
Biological Activities
Research indicates that 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroactive Properties : The presence of the pyrrolidine ring suggests potential neuroactive properties, similar to other compounds in its class that have been explored for neurodegenerative therapeutics .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol stands against structurally similar compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-Methylpyrrolidine | Pyrrolidine ring without ethanolamine group | Known for neuroactive properties |
| Ethanolamine | Simple amine and alcohol structure | Commonly used in pharmaceuticals |
| 3-Aminopropanol | Aliphatic amine with an alcohol group | Used in various chemical syntheses |
The unique combination of a pyrrolidine ring and an ethanolamine moiety in 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol may enhance its bioactivity and solubility compared to these compounds.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of related compounds:
- Antibacterial Studies : A study on carbapenems with substituted amino groups demonstrated potent antibacterial activity against MRSA strains, indicating that structural modifications can significantly influence efficacy .
- Neuroprotective Research : Investigations into selective inhibitors of neuronal nitric oxide synthase (nNOS) have shown promise in developing new treatments for neurodegenerative diseases. Compounds similar to 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol are being explored in this context .
- Pyrrole Derivatives : Recent advances in pyrrole derivatives have revealed their potential as effective antibacterial agents, with MIC values demonstrating significant activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
